Lipophilicity (LogP) Panel: Ortho-Aminomethyl, N-Oxolan-2-ylmethyl Acetamide vs. Core and Regioisomeric Analogs
The target compound exhibits a computationally determined LogP of 1.24, a value deliberately tuned by the oxolan-2-ylmethyl amide group to balance aqueous solubility and passive membrane permeability . In contrast, the simpler core structure 2-[2-(aminomethyl)phenoxy]acetamide (lacking the N-substitution) has a predicted LogP of approximately 0.15, while the para-substituted variant 2-[4-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide has a LogP of approximately 1.30 . This positions the target compound in a 'sweet spot' for lead-like fragment space, offering a quantifiable advantage of ~1.1 LogP unit increase over the simple core and a marginal shift from the para isomer, enabling precise tuning of physicochemical properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.24 |
| Comparator Or Baseline | 2-[2-(aminomethyl)phenoxy]acetamide (LogP ~0.15); 2-[4-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide (LogP ~1.30) |
| Quantified Difference | +1.09 LogP units vs. simple core; -0.06 LogP units vs. para isomer |
| Conditions | Computational prediction (ALogP method) from Chemscene and ChemicalBook vendor datasheets |
Why This Matters
A LogP difference of >1 unit can significantly alter pharmacokinetic behavior and cellular permeability, making direct analog substitution risky in a drug discovery campaign.
